
Diethylene Glycol Monoethyl Ether
Overview
Description
Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals.
This compound is a primary alcohol that is ethanol substituted by a 2-ethoxyethoxy group at position 2. It has a role as a protic solvent. It is a diether, a primary alcohol, a hydroxypolyether and a glycol ether. It is functionally related to a diethylene glycol.
Mechanism of Action
. . However, the specific biological targets of Ethoxyethoxyethanol are not well-documented in the literature.
Mode of Action
As a solvent, Ethoxyethoxyethanol likely interacts with its targets by dissolving or dispersing the substances it comes into contact with. This can facilitate the delivery of other compounds to their respective targets, or aid in the extraction of compounds from a mixture .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ethoxyethoxyethanol are not well-documented in the literature. As a solvent, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract. It may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As a solvent, its primary function is to dissolve or disperse other substances, which can have a variety of effects depending on the specific substances involved .
Action Environment
The action, efficacy, and stability of Ethoxyethoxyethanol can be influenced by various environmental factors. For example, temperature and pH can affect its solvent properties. Additionally, its effectiveness can be influenced by the presence of other compounds in the solution .
Biochemical Analysis
Biochemical Properties
It is known to be a solvent for dyes, nitrocellulose, paints, inks, and resins This suggests that it may interact with a variety of biomolecules, potentially influencing their structure and function
Molecular Mechanism
Biological Activity
Diethylene glycol monoethyl ether (DEGEE), a clear, colorless liquid with a mild odor, is primarily used in industrial applications and as a solvent in various formulations. Its biological activity has been the subject of numerous studies, focusing on its toxicity, pharmacokinetics, and potential effects on human health.
This compound is a member of the glycol ether family, characterized by its ability to dissolve both hydrophilic and lipophilic substances. It is commonly utilized in:
- Solvent for paints and coatings
- Industrial cleaning agents
- Pharmaceutical formulations as a solubilizing agent for active ingredients
Acute Toxicity
Acute toxicity studies have demonstrated that DEGEE can cause significant physiological effects. In animal models, doses as low as have resulted in metabolic acidosis and renal toxicity, characterized by increased blood urea nitrogen (BUN) and creatinine levels, along with cortical necrosis in kidney tissues .
Table 1: Acute Toxicity Findings in Animal Studies
Animal Model | Dose (g/kg) | Observed Effects |
---|---|---|
Wistar Rats | 10 | Metabolic acidosis, renal toxicity |
Fischer-344 Rats | 10 | Similar renal and liver toxicity |
Rabbits | 3-5 | Increased urinary excretion of glucuronic acid |
Long-term Exposure
Long-term studies have revealed that chronic exposure to DEGEE can lead to renal damage and other systemic effects. In a study involving rats fed diets containing varying concentrations of DEGEE over 90 days, significant renal tubular cell enlargement and degeneration were observed at higher concentrations (5%) .
Table 2: Long-term Exposure Effects
Concentration (%) | Observed Effects |
---|---|
0.5 | No significant effects |
1.0 | Slight increase in kidney weight |
5.0 | Hydropic degeneration, tubular atrophy |
Pharmacokinetics
The metabolism of DEGEE primarily occurs through oxidation processes. Studies indicate that after administration via oral or subcutaneous routes, only a small fraction (0.8-2.3%) is excreted unchanged in urine, suggesting extensive metabolic conversion . The compound has been shown to affect cardiac activity in perfused frog hearts, indicating potential cardiovascular impacts .
Case Studies
Recent case reports highlight the toxicological risks associated with DEGEE exposure. One notable case involved life-threatening poisoning due to ingestion of triclopyr co-formulated with DEGEE, leading to severe central nervous system depression and respiratory failure . These findings underscore the importance of understanding DEGEE's biological activity in clinical settings.
Scientific Research Applications
Industrial Applications
1.1 Solvent Properties
DEGEE is recognized for its effectiveness as a solvent in various applications, including:
- Coatings : It serves as an active solvent for cellulose acetate butyrate, nitrocellulose, and epoxy resins, making it valuable in paint and coating formulations .
- Textiles : DEGEE is employed in textile printing and dyeing due to its ability to dissolve dyes and facilitate even application .
- Cleaning Agents : Its use as a solvent in cleaning products highlights its effectiveness in removing oils and greases .
1.2 Coalescent Agent
In latex paints and floor polishes, DEGEE acts as a coalescent agent, promoting film formation during the drying process . This property enhances the durability and finish of coatings.
Pharmaceutical Applications
2.1 Drug Delivery Systems
DEGEE is extensively used as a penetration enhancer and solubilizer in pharmaceutical formulations. Its ability to improve the bioavailability of drugs makes it crucial in:
- Nanoemulsions : For instance, DEGEE has been incorporated into nystatin-loaded nanoemulsions aimed at treating oral candidosis, showcasing its role in enhancing drug delivery efficacy .
- Self-Microemulsifying Formulations : Research indicates that DEGEE improves the intestinal absorption of poorly soluble drugs, such as bakuchiol, by facilitating the formation of microemulsions that enhance bioavailability .
2.2 Cosolvent in Formulations
DEGEE is commonly used as a cosolvent in various pharmaceutical preparations, aiding in the dissolution of active ingredients and improving formulation stability .
Cosmetic Applications
DEGEE's properties make it suitable for use in personal care products:
- Skin Care : It is utilized as a solvent in creams and lotions, enhancing skin penetration of active ingredients while maintaining a desirable texture .
- Hair Care Products : Its ability to dissolve various compounds makes it valuable in formulating shampoos and conditioners .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Industrial | Solvent for coatings, textiles | Effective dissolution properties |
Pharmaceutical | Drug delivery systems (nanoemulsions) | Enhanced bioavailability |
Cosmetic | Skin and hair care products | Improved penetration and texture |
Cleaning | Solvent in cleaning agents | Efficient removal of greases |
Case Studies
Case Study 1: Nystatin-Loaded Nanoemulsion
A study demonstrated that incorporating DEGEE into nystatin formulations significantly improved drug release profiles and antifungal efficacy against oral candidosis. The nanoemulsion system showed enhanced stability and bioavailability compared to traditional formulations .
Case Study 2: Self-Microemulsifying Formulation for Bakuchiol
Research highlighted the development of a self-microemulsifying formulation utilizing DEGEE which resulted in a 1.90-fold increase in peak plasma concentration (Cmax) compared to conventional formulations, underscoring its role as an effective penetration enhancer .
Q & A
Basic Research Questions
Q. What key physicochemical properties of DGME are critical for experimental design in solvent-based applications?
DGME’s density (0.987–0.990 g/cm³ at 20°C), water content (≤0.20%), and peroxide levels (≤0.05% as H₂O₂) are critical for reproducibility in solvent-dependent reactions. These parameters ensure consistency in drug formulation or material synthesis, where slight deviations can alter solubility or reaction kinetics . Its hydroxyl and ether functional groups (8 non-H bonds, 2 ether groups) enable hydrogen bonding and polarity-dependent interactions, making it suitable for dissolving hydrophobic drugs or polymers .
Q. How does DGME’s thermophysical behavior influence its use in engineering systems?
Experimental data show DGME’s density and speed of sound vary with temperature (288.15–318.15 K) and solvent mixtures (e.g., propylene glycol). Researchers must account for these properties when designing heat transfer fluids or anti-hydrate agents for gas pipelines. For example, DGME acetate suppresses methane hydrate formation at specific pressures, requiring phase equilibrium modeling to optimize concentrations .
Q. What analytical methods are recommended for verifying DGME purity in pharmaceutical research?
Infrared spectroscopy (IR) is standard for identity testing, while Karl Fischer titration ensures water content ≤0.20%. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection can quantify peroxide impurities. These methods align with pharmacopeial standards for solvent-grade DGME .
Advanced Research Questions
Q. How can DGME’s role in drug delivery systems be optimized to enhance solubility without inducing toxicity?
Studies demonstrate DGME’s efficacy in solubilizing poorly water-soluble drugs (e.g., paclitaxel) via microemulsion or lipid-based formulations. However, cytotoxicity thresholds must be established using in vitro assays (e.g., MTT on HepG2 cells). Co-solvent systems with propylene glycol (3:1 ratio) reduce DGME concentrations while maintaining solubility, mitigating hepatotoxicity risks .
Q. What experimental strategies resolve contradictions in DGME’s solubility data across studies?
Discrepancies arise from temperature fluctuations or co-solvent interactions. For example, DGME’s solubility in water decreases by 15% at 318 K versus 298 K. Researchers should use controlled-temperature solubility chambers and validate results with differential scanning calorimetry (DSC) to detect polymorphic changes in solute-DGME complexes .
Q. How does DGME’s molecular structure impact its performance in synthesizing luminescent materials?
DGME’s ether-oxygen atoms coordinate with metal ions (e.g., Ir³⁺) in emissive complexes, enhancing photostability. In Ir(III) complex synthesis, DGME acts as a stabilizing solvent, reducing aggregation-caused quenching. Researchers should optimize reaction times (1–7 hours) under nitrogen to prevent oxidation of sensitive intermediates .
Q. What safety protocols are essential for handling DGME in high-throughput laboratories?
DGME’s low volatility requires ventilation (≥10 air changes/hour) and static discharge controls. PPE guidelines include nitrile gloves and sealed goggles. Spills should be neutralized with vermiculite, not water, to avoid environmental release. Toxicity data (LD₅₀: 5,490 mg/kg in rats) necessitate institutional review board (IRB) approval for in vivo studies .
Q. Contradictions and Methodological Challenges
Q. Why do conflicting reports exist on DGME’s environmental persistence, and how can they be addressed?
DGME’s biodegradability varies with microbial communities in test systems. Standard OECD 301F assays show 60–80% degradation in 28 days, but marine sediment studies report slower rates. Researchers should replicate conditions using ISO 14593 protocols and quantify metabolites (e.g., ethoxyacetic acid) via LC-MS to clarify degradation pathways .
Q. How can DGME’s solvent efficiency be balanced with regulatory restrictions in cross-disciplinary research?
While DGME is GRAS (Generally Recognized as Safe) in pharmaceuticals, its use in consumer products is restricted in the EU (REACH Annex XVII). Researchers must screen alternatives (e.g., Transcutol® HP) using Hansen solubility parameters and consult the EPA’s Safer Choice Criteria for compliant formulations .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXESWEXIICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3, Array | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021941 | |
Record name | 2-(2-Ethoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanol, 2-(2-ethoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monoethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monoethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monoethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monoethyl ether | |
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URL | https://haz-map.com/Agents/1898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-90-0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylene glycol monoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylene glycol monoethyl ether [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Ethoxyethoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408451 | |
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Record name | Ethanol, 2-(2-ethoxyethoxy)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Ethoxyethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-ethoxyethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1A1I8X02B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8539 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/910 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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